3-Bromoaniline hydrochloride
Description
Significance in Fundamental Organic Synthesis and Chemical Research
3-Bromoaniline (B18343) hydrochloride is a cornerstone reagent in fundamental organic synthesis, primarily valued for the versatile reactivity of its parent compound, 3-bromoaniline. ketonepharma.comketonepharma.com The molecule possesses two key functional groups: an amino group (-NH₂) and a bromine atom (-Br), positioned meta to each other on an aromatic ring. This specific arrangement dictates its chemical behavior and makes it a valuable intermediate. ketonepharma.com The amino group can be readily diazotized or acylated, while the carbon-bromine bond provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. ketonepharma.comguidechem.com
Among the most significant applications of 3-bromoaniline in modern organic synthesis is its use as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been extensively utilized to form new carbon-carbon bonds by reacting the aryl bromide functionality with various organoboron compounds. nih.govorganic-chemistry.org This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups, enabling the synthesis of complex biaryl structures. organic-chemistry.orgharvard.edu The development of efficient Suzuki-Miyaura reaction protocols for unprotected anilines, including bromoanilines, is an area of active research, as it circumvents the need for protection-deprotection steps, leading to more efficient synthetic routes. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoanilines
| Bromoaniline Substrate | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| ortho-Bromoanilines | Aryl, Alkenyl, Heteroaromatic Boronic Esters | Palladium Catalyst | ortho-Substituted Anilines | nih.gov |
| 3-Bromoaniline | 2- and 3-Thienyl Boronic Acids | Pd(dtbpf)Cl₂ in Kolliphor EL/Water | Thiophene-Substituted Anilines | unimib.it |
| 4-Bromoanisole (Aryl Bromide Example) | Phenylboronic Acid | Polyaniline-Supported Palladium | Substituted Biphenyls | researchgate.net |
| Aryl Halides | Arylboronic Acids | Pd(OAc)₂/PCy₃ | Biphenyls | organic-chemistry.org |
Beyond cross-coupling, 3-bromoaniline is a precursor in the synthesis of azo dyes, which are significant in the textile industry. ketonepharma.comguidechem.com It is also employed in the preparation of various fine chemical products, polymerization inhibitors, and photosensitive materials. guidechem.comhomesunshinepharma.com
Role as a Versatile Precursor for Advanced Organic Structures
The strategic placement of the bromo and amino groups makes 3-bromoaniline hydrochloride an exceptionally versatile precursor for constructing a diverse array of advanced organic and heterocyclic structures, many of which are scaffolds for biologically active compounds. ketonepharma.comguidechem.com Its utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. ketonepharma.comhomesunshinepharma.com
In medicinal chemistry, 3-bromoaniline serves as a key intermediate in the synthesis of numerous drugs. guidechem.com For instance, it is a building block for producing anticancer agents, anti-inflammatory drugs, and antibiotics. ketonepharma.comguidechem.com It is a reported intermediate in the synthesis of the analgesic drug Tramadol, highlighting its importance in the pharmaceutical industry. guidechem.comhomesunshinepharma.com The compound's structure is also incorporated into molecules designed to inhibit thrombus formation. guidechem.com
The synthesis of heterocyclic compounds is another area where 3-bromoaniline is extensively used. It is a starting material for various ring systems, including:
Quinolines and Quinazolines : It can be used to synthesize substituted quinolines and amino-substituted quinazolines, which are important structural motifs in many pharmaceuticals. chemicalbook.comgoogle.com
Indoles : The synthesis of certain indole (B1671886) derivatives, which are prevalent in natural products and medicinal compounds, can utilize 3-bromoaniline or its derivatives. ekb.egrsc.org For example, 2-bromo-4-methoxy-3-methylaniline hydrochloride, a derivative, has been used in the total synthesis of the indole alkaloids hyellazole (B1251194) and 4-deoxycarbazomycin B. rsc.org
Thiazoles : It can be used to prepare chloroquinoline thiazolediones, which have been investigated as potential antibiotics. guidechem.com
The following table summarizes the application of 3-bromoaniline as a precursor in the synthesis of various advanced chemical structures.
Table 2: Synthesis of Advanced Structures from 3-Bromoaniline
| Target Compound Class | Synthetic Method/Reaction Type | Significance of Product | Reference |
|---|---|---|---|
| Pharmaceutical Intermediates (e.g., for Tramadol) | Multistep Synthesis | Analgesics, Anticancer Drugs | guidechem.comhomesunshinepharma.com |
| Thiophene-Substituted Anilines | Suzuki-Miyaura Coupling | Precursors for complex heterocycles, conductive polymers | unimib.it |
| 4-Amino-3-quinolinecarbonitriles | Condensation and Cyclization | Therapeutic potential for various diseases | google.com |
| Indole Derivatives | Multicomponent Reactions, Fischer Indole Synthesis | Biologically active alkaloids and pharmacophores | ekb.egrsc.org |
| Azo-azomethine compounds | Diazotization followed by coupling and condensation | Compounds with potential antibacterial and antifungal activity | ekb.eg |
| Schiff Base Metal Complexes | Condensation with Aldehydes | Fluorescent sensors for metal ions | nih.gov |
The adaptability of 3-bromoaniline as a synthetic precursor is a testament to its fundamental importance in the field of organic chemistry, enabling researchers to access a vast chemical space of complex and functionally rich molecules. ketonepharma.comketonepharma.com
Properties
IUPAC Name |
3-bromoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAFIKAALUFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627960 | |
| Record name | 3-Bromoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56967-17-0 | |
| Record name | 3-Bromoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromoaniline Hydrochloride and Its Precursors
Established Synthetic Routes to 3-Bromoaniline (B18343)
Traditional methods for synthesizing 3-bromoaniline primarily involve manipulating the directing effects of substituents on the aniline (B41778) ring. These routes are well-documented and rely on fundamental aromatic substitution reactions.
Multi-Step Nitration and Subsequent Reduction of Aniline
A common and effective method for preparing 3-bromoaniline involves a multi-step synthesis that circumvents the challenges of direct bromination. youtube.com The amino group (-NH2) of aniline is a strong activating group and an ortho-, para-director, meaning direct bromination would yield a mixture of 2-bromoaniline and 4-bromoaniline, not the desired meta-isomer. youtube.com To achieve meta-bromination, the directing properties of the substituent must be altered.
The synthesis begins with the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene. The nitro group (-NO2) is a deactivating group and a meta-director. youtube.com This property is crucial for the next step, which is the bromination of nitrobenzene. The bromination is typically carried out using bromine (Br2) and a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which directs the bromine atom to the meta position, yielding 3-bromonitrobenzene. youtube.com
The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid, to produce the final product, 3-bromoaniline. youtube.comketonepharma.com
Reaction Steps:
Nitration of Benzene: Benzene is treated with HNO3 and H2SO4 to form nitrobenzene.
Bromination of Nitrobenzene: Nitrobenzene is reacted with Br2 and FeBr3 to form 3-bromonitrobenzene.
Reduction of 3-bromonitrobenzene: The nitro group is reduced using a reducing agent like Fe/HCl to yield 3-bromoaniline.
Direct Bromination Approaches of Aniline
Direct bromination of aniline is generally not a suitable method for the synthesis of 3-bromoaniline due to the strong activating and ortho-, para-directing nature of the amino group. youtube.com When aniline is treated with bromine water, the reaction is vigorous and leads to the formation of a trisubstituted product, 2,4,6-tribromoaniline. youtube.com
To control the reaction and achieve monobromination, the reactivity of the amino group must be moderated. This is often done by protecting the amino group through acetylation with acetic anhydride to form acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for monobromination. However, this approach primarily yields the para-isomer (4-bromoacetanilide) with some ortho-isomer, and is therefore not a viable route for the synthesis of 3-bromoaniline.
Novel and Optimized Synthesis Protocols for Bromoaniline Derivatives
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of bromoaniline derivatives, including techniques that offer improved regioselectivity.
Transition Metal-Catalyzed Bromination Techniques
A significant development in the synthesis of meta-substituted anilines is the use of transition metal catalysis. Palladium-catalyzed C-H activation has emerged as a powerful tool to overcome the inherent ortho- and para-selectivity of electrophilic bromination of anilines. nih.govresearchgate.net
Researchers have developed a palladium(II)-catalyzed meta-C–H bromination of aniline derivatives. nih.govresearchgate.net This method utilizes a directing group, often a cleavable nitrile-based group, to guide the palladium catalyst to the meta-position of the aniline ring. The brominating agent is typically a commercially available source like N-bromophthalimide (NBP). nih.govresearchgate.net The presence of acid additives has been found to be crucial for the success of this reaction. researchgate.net This technique allows for the direct C-H bromination of anilines at the meta position, providing a more direct and efficient route to compounds like 3-bromoaniline compared to traditional multi-step methods. nih.govresearchgate.net
| Catalyst System | Brominating Agent | Directing Group | Key Feature |
| Palladium(II) acetate | N-bromophthalimide (NBP) | Nitrile-based | Overcomes ortho/para selectivity |
Advanced Solvent System Optimization for Bromination Reactions
The choice of solvent can significantly influence the outcome of bromination reactions. In the direct bromination of aniline, using a polar solvent like water leads to the formation of the trisubstituted product. youtube.com By switching to a non-polar solvent, such as carbon disulfide (CS2), and conducting the reaction at a lower temperature, the formation of the electrophile (Br+) is reduced, which can lead to a mixture of monobrominated products, primarily the ortho- and para-isomers. youtube.comyoutube.com
For more advanced applications, solvent systems are optimized to enhance regioselectivity and reaction efficiency. A novel method for the oxybromination of anilines uses ammonium (B1175870) bromide (NH4Br) as the bromine source and hydrogen peroxide (H2O2) as an oxidant in acetic acid (CH3COOH). researchgate.net This system generates electrophilic bromine in situ and has been reported as a simple, efficient, and environmentally safer method for the regioselective bromination of anilines and other aromatic compounds. researchgate.net The optimization of such solvent and reagent systems represents a move towards greener and more economical synthetic protocols. researchgate.net
| Solvent/Reagent System | Key Advantage |
| Carbon Disulfide (CS2) | Reduces polysubstitution in direct bromination |
| NH4Br/H2O2 in Acetic Acid | Environmentally safer, in situ bromine generation |
Acid-Base Formation of 3-Bromoaniline Hydrochloride
The conversion of 3-bromoaniline to its hydrochloride salt is a straightforward acid-base reaction. 3-Bromoaniline, like other amines, is basic due to the lone pair of electrons on the nitrogen atom. It can react with a strong acid, such as hydrochloric acid (HCl), to form a salt.
In a typical laboratory preparation, 3-bromoaniline is dissolved in a suitable solvent, and a molar equivalent of hydrochloric acid is added. youtube.com The reaction is an exothermic neutralization, where the lone pair of the amino group accepts a proton (H+) from the hydrochloric acid, forming the anilinium ion. The anilinium ion and the chloride ion (Cl-) then form the ionic salt, this compound. The salt is typically a solid that can be isolated by crystallization after evaporating the solvent. youtube.com This process is a common method for converting amines into their salt form, which are often more stable and easier to handle than the free base. youtube.com
Reactivity and Mechanistic Studies of 3 Bromoaniline and Its Hydrochloride
Nucleophilic Substitution Reactions Involving the Aromatic Amine Moiety
The amino group of 3-bromoaniline (B18343) can participate in various nucleophilic substitution reactions, leading to the formation of new C-N bonds. These reactions are fundamental in the synthesis of a wide range of organic compounds.
Acylation: The amino group of 3-bromoaniline readily reacts with acylating agents such as acid chlorides and acid anhydrides to form amides. This reaction is often used to protect the amino group during other transformations or to synthesize biologically active amide derivatives. For example, the reaction of 3-bromoaniline with acetyl chloride in the presence of a base yields N-(3-bromophenyl)acetamide.
Alkylation: The amino group can also be alkylated, although direct alkylation with alkyl halides can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.
Buchwald-Hartwig Amination: While 3-bromoaniline itself is an amine, the bromine atom on the ring can undergo palladium-catalyzed Buchwald-Hartwig amination with other amines. This powerful cross-coupling reaction allows for the formation of diarylamines or alkylarylamines. For instance, reacting 3-bromoaniline with a primary or secondary amine in the presence of a palladium catalyst and a suitable base can yield N-substituted 3-aminoanilines.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. In the context of 3-bromoaniline, the bromine atom can be displaced by an amine in the presence of a copper catalyst, typically at elevated temperatures. This provides an alternative method to the Buchwald-Hartwig amination for the synthesis of diarylamines.
| Nucleophilic Substitution Reaction | Reagent(s) | Product Type |
| Acylation | Acetyl chloride, pyridine | N-(3-bromophenyl)acetamide |
| Alkylation (reductive amination) | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | N-alkyl-3-bromoaniline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-substituted-3-aminoaniline |
| Ullmann Condensation | Amine, Cu catalyst, base | N-substituted-3-aminoaniline |
Oxidation and Reduction Chemistry of the Aniline Functionality
The aniline functionality in 3-bromoaniline is susceptible to both oxidation and can be formed through the reduction of a corresponding nitro group.
Oxidation: Aromatic amines are generally sensitive to oxidizing agents, and the oxidation of 3-bromoaniline can lead to a variety of products, including colored polymeric materials. The specific product formed depends on the oxidant and the reaction conditions. Mild oxidation can lead to the formation of azoxy, azo, and hydrazo compounds. Stronger oxidizing agents can lead to the formation of quinone-like structures or result in polymerization. The electrochemical oxidation of substituted anilines has been studied, and the oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. For 3-bromoaniline, the presence of the electron-withdrawing bromine atom would be expected to increase the oxidation potential compared to aniline itself.
Reduction: 3-Bromoaniline is commonly synthesized by the reduction of 3-bromonitrobenzene. This reduction can be achieved using a variety of reducing agents. A classic method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another widely used and efficient method. These reduction methods are generally high-yielding and provide a straightforward route to 3-bromoaniline from its nitro precursor.
| Redox Reaction | Reagents and Conditions | Product(s) |
| Oxidation | Various oxidizing agents (e.g., H2O2, peroxy acids) | Complex mixture of products, including polymers |
| Reduction of 3-bromonitrobenzene | Sn/HCl or Fe/HCl | 3-Bromoaniline |
| Catalytic Hydrogenation of 3-bromonitrobenzene | H2, Pd/C or Raney Ni | 3-Bromoaniline |
Diazotization Reactions: Formation and Subsequent Transformations
The amino group of 3-bromoaniline can be converted into a diazonium salt, which is a versatile intermediate in organic synthesis. This transformation, known as diazotization, involves treating the aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting 3-bromobenzenediazonium chloride is a reactive species that can undergo a variety of subsequent transformations where the diazonium group (-N2+) is replaced by a wide range of substituents.
Sandmeyer Reaction: The Sandmeyer reaction is a key transformation of diazonium salts. It involves the reaction of the diazonium salt with a copper(I) salt to introduce a halide (Cl, Br) or a cyano group (-CN) onto the aromatic ring. For example, treating 3-bromobenzenediazonium chloride with copper(I) bromide would yield 1,3-dibromobenzene.
Schiemann Reaction: To introduce a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF4) to form the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to give the aryl fluoride (B91410) and nitrogen gas.
Replacement by Hydroxyl Group: Heating the aqueous solution of the diazonium salt results in the replacement of the diazonium group by a hydroxyl group, yielding 3-bromophenol.
Azo Coupling: Diazonium salts can also act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. This reaction leads to the formation of highly colored azo compounds, which are widely used as dyes. The 3-bromobenzenediazonium ion would couple with an activated aromatic ring, typically at the para position to the activating group.
| Diazotization and Subsequent Reaction | Reagent(s) | Product |
| Diazotization | NaNO2, HCl, 0-5 °C | 3-Bromobenzenediazonium chloride |
| Sandmeyer Reaction (Bromination) | CuBr | 1,3-Dibromobenzene |
| Sandmeyer Reaction (Cyanation) | CuCN | 3-Bromobenzonitrile |
| Schiemann Reaction | 1. HBF4 2. Heat | 1-Bromo-3-fluorobenzene |
| Hydrolysis | H2O, Heat | 3-Bromophenol |
| Azo Coupling (with Phenol) | Phenol, NaOH | 4-((3-Bromophenyl)diazenyl)phenol |
Exploration of Reaction Mechanisms as a Key Research Reagent
3-Bromoaniline serves as a valuable research reagent for the exploration of reaction mechanisms and as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. ketonepharma.com
The presence of two distinct functional groups, the amino group and the bromine atom, at a meta-relationship allows for a wide range of chemical transformations. This makes 3-bromoaniline an interesting substrate for studying the interplay of electronic and steric effects in various reactions. For instance, its use in cross-coupling reactions helps in understanding the influence of substituents on the catalytic cycle.
In medicinal chemistry, 3-bromoaniline is a common starting material for the synthesis of a variety of bioactive compounds. chemimpex.com The aniline moiety is a key pharmacophore in many drugs, and the bromine atom provides a handle for further functionalization through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). For example, derivatives of 3-bromoaniline have been investigated for their potential as anti-inflammatory and anticancer agents. ketonepharma.com
Furthermore, 3-bromoaniline is utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The amino group can be used to construct nitrogen-containing rings, while the bromine atom can be used to introduce further diversity into the molecular scaffold. Its role as an intermediate in the synthesis of dyes, pigments, and agrochemicals also highlights its importance as a versatile chemical building block. ketonepharma.com
Advanced Spectroscopic Characterization of 3 Bromoaniline Hydrochloride Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. The formation of the hydrochloride salt from 3-bromoaniline (B18343) involves the protonation of the amino group to form an anilinium ion (-NH₃⁺). This transformation induces significant changes in the electronic environment of the aromatic ring, which are reflected in the NMR spectra. The electron-withdrawing nature of the -NH₃⁺ group deshields the nearby protons and carbons, causing their signals to shift to a higher frequency (downfield) compared to the parent 3-bromoaniline molecule. libretexts.org
In the ¹H NMR spectrum of 3-Bromoaniline hydrochloride, the protons on the aromatic ring are expected to resonate at a lower field (higher ppm values) than those of 3-bromoaniline. The -NH₃⁺ group's strong inductive effect withdraws electron density from the ring, reducing the shielding of the aromatic protons. libretexts.org The spectrum would display four distinct signals for the aromatic protons, reflecting the molecule's lack of symmetry. The protons ortho and para to the bromine atom and meta to the anilinium group (H-4 and H-6) and the proton para to the anilinium group and ortho to the bromine (H-5) will exhibit complex splitting patterns (e.g., triplets, doublets of doublets) due to spin-spin coupling with their neighbors. The proton situated between the two substituents (H-2) will likely appear as a singlet or a narrow triplet. The three protons of the anilinium group (-NH₃⁺) would typically appear as a broad singlet at a significantly downfield position.
For comparison, the experimental data for the parent compound, 3-bromoaniline, shows aromatic protons in the range of δ 6.5-7.1 ppm. chemicalbook.comrsc.org The protonation to the hydrochloride salt would shift these signals further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data below is estimated based on known shifts for 3-bromoaniline and the expected downfield shift upon protonation.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | > 7.0 | Singlet / Triplet |
| H-4 | > 7.0 | Multiplet |
| H-5 | > 7.0 | Multiplet |
| H-6 | > 7.0 | Multiplet |
| -NH₃⁺ | > 8.0 (variable) | Broad Singlet |
The ¹³C NMR spectrum of this compound provides insight into the carbon skeleton. Six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. Similar to the proton signals, the carbon signals of the hydrochloride salt are shifted downfield compared to 3-bromoaniline due to the deshielding effect of the -NH₃⁺ group. The carbon atom directly attached to the anilinium group (C-1) and the carbons at the ortho and para positions (C-2, C-6, C-4) are most affected. The carbon atom bearing the bromine (C-3) will show a characteristic signal at a relatively lower field. mdpi.com
The ¹³C NMR spectrum of 3-bromoaniline shows signals around δ 147.8 (C-N), 130.7, 123.1, 121.4, 117.8, and 113.7 ppm. rsc.orgchemicalbook.com These values serve as a baseline for predicting the shifts in the hydrochloride salt.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data below is estimated based on known shifts for 3-bromoaniline and the expected downfield shift upon protonation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-NH₃⁺) | < 147 |
| C-2 | > 118 |
| C-3 (-Br) | ~123 |
| C-4 | > 121 |
| C-5 | > 131 |
| C-6 | > 114 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FT-IR spectrum of this compound is markedly different from that of 3-bromoaniline, primarily due to the conversion of the -NH₂ group to the -NH₃⁺ group.
Key diagnostic bands for the hydrochloride salt include:
N⁺-H Stretching: A broad and strong absorption band appears in the region of 2800-3200 cm⁻¹, which is characteristic of the stretching vibrations of the N⁺-H bonds in the anilinium ion. This band often overlays the aromatic C-H stretching region.
N⁺-H Bending: The asymmetric and symmetric bending vibrations of the -NH₃⁺ group give rise to absorptions around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively.
Aromatic C-H Stretching: These vibrations are observed as sharp peaks just above 3000 cm⁻¹. vscht.cz
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz
C-N Stretching: The stretching vibration for the C-N bond in the anilinium ion is typically found in the 1250-1350 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, and their specific positions can help confirm the meta-substitution pattern of the ring. vscht.cz
C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.
The characteristic symmetric and asymmetric N-H stretching bands of the primary amine in 3-bromoaniline, typically seen around 3300-3500 cm⁻¹, are absent in the hydrochloride salt.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N⁺-H Stretch (Anilinium) | 2800 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| N⁺-H Bend (Asymmetric) | 1600 - 1630 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N⁺-H Bend (Symmetric) | 1500 - 1550 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of anilines is characterized by two main absorption bands originating from π → π* transitions within the benzene ring. The primary band (E-band) is a high-energy transition, while the secondary band (B-band) appears at longer wavelengths and shows fine vibrational structure.
In 3-bromoaniline, the lone pair of electrons on the nitrogen atom of the amino group can conjugate with the π-system of the aromatic ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), resulting in a bathochromic (red) shift compared to benzene.
Upon formation of this compound, the lone pair on the nitrogen is engaged in bonding with a proton. This removes the n-π conjugation. Consequently, the spectrum of the anilinium ion closely resembles that of a substituted benzene. This change typically results in a hypsochromic (blue) shift of the primary absorption band. For example, data for the related compound p-bromoaniline in alcohol shows absorption maxima (λ_max) at 245 nm and 296.5 nm. nih.gov The spectrum of this compound is expected to show a primary absorption band at a wavelength significantly shorter than 296.5 nm.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Description |
|---|---|---|
| π → π* (E-band) | ~200-220 | High-intensity band, typical of substituted benzenes. |
| π → π* (B-band) | ~250-270 | Lower-intensity band, shifted to shorter wavelength compared to free aniline (B41778). |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In typical electron ionization (EI) mass spectrometry, this compound is expected to undergo thermal decomposition in the hot inlet, losing HCl to generate the neutral 3-bromoaniline molecule before ionization. Therefore, the resulting mass spectrum is effectively that of 3-bromoaniline. nist.gov
The mass spectrum of 3-bromoaniline exhibits a prominent molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 171 and 173). nist.gov This isotopic signature is a key identifier for bromine-containing compounds.
The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic amines include the loss of HCN and the cleavage of the C-Br bond.
Table 5: Major Ions in the Mass Spectrum of 3-Bromoaniline
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 171/173 | [C₆H₆BrN]⁺ | Molecular Ion [M]⁺ |
| 92 | [C₆H₆N]⁺ | Loss of Br radical from [M]⁺ |
| 65 | [C₅H₅]⁺ | Loss of HCN from [C₆H₆N]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. wikipedia.org Such species, known as paramagnetic species, include free radicals, transition metal ions, and triplet states. The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field, causing a transition between spin states. libretexts.org
This compound, in its ground electronic state, is a diamagnetic molecule. All its electrons are spin-paired in molecular orbitals. As it does not possess any unpaired electrons, it is considered "EPR-silent." Therefore, EPR spectroscopy is not a suitable technique for the direct characterization of this compound under normal conditions.
However, EPR could be employed to study radical species derived from this compound. For instance, if the compound were to undergo oxidation to form a radical cation, or if it were used in a reaction that generates radical intermediates, EPR would be an invaluable tool for detecting and characterizing these transient paramagnetic species. mdpi.comnih.gov
Crystal Engineering and Solid State Analysis of 3 Bromoaniline Hydrochloride Systems
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique provides unequivocal data on bond lengths, bond angles, and the conformation of a molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. This comprehensive picture of both the molecular and supramolecular structure is crucial for understanding a compound's properties.
For aniline (B41778) derivatives, SCXRD has been successfully employed to characterize their hydrochloride salts. The analysis of these structures reveals how the protonated anilinium cation and the chloride anion are arranged, and how they interact with each other and with neighboring formula units through a network of hydrogen bonds. Although a specific, publicly available crystal structure for 3-bromoaniline (B18343) hydrochloride is not detailed in recent literature, the methodology remains the gold standard for such a determination. Studies on related compounds, like the hydrochloride derivatives of N-benzylphenethylamines, demonstrate the power of SCXRD in providing reference data for forensic and pharmaceutical applications.
Powder X-ray Diffraction (PXRD) for Bulk Material Structural Characterization
While SCXRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for the structural characterization of bulk, microcrystalline materials, which is the form most commonly produced during chemical synthesis. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It is highly sensitive to the crystal structure and is therefore widely used for phase identification, quality control, and the detection of polymorphism.
The application of PXRD is critical in pharmaceutical development to ensure batch-to-batch consistency of a drug substance. For instance, the crystal structure of p-bromoaniline (an isomer of 3-bromoaniline) was successfully determined from high-resolution laboratory X-ray powder diffraction data, demonstrating the capability of modern PXRD techniques to solve structures without a single crystal. researchgate.net This approach would be vital for characterizing 3-bromoaniline hydrochloride, allowing for the verification of its structure and the screening for different crystalline forms that could affect its stability and solubility.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact.
In studies of related anilinium salts, such as 4-bromoanilinium nitrate (B79036), Hirshfeld surface analysis provides a detailed breakdown of the interactions governing the crystal packing. nih.goviucr.orgresearchgate.net The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. For 4-bromoanilinium nitrate, the dominant interactions are O···H/H···O contacts, accounting for over half of all interactions, which signifies the primary role of hydrogen bonding between the anilinium cation and the nitrate anion in defining the structure. iucr.orgresearchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts in 4-Bromoanilinium Nitrate iucr.orgresearchgate.net
This quantitative insight is invaluable for crystal engineering, as it allows researchers to understand and potentially control the supramolecular assembly of molecules.
Polymorphism Studies in Related Bromoaniline Compounds
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which is of paramount importance in the pharmaceutical industry.
While specific polymorphism studies on this compound are not prominent, research on related bromoaniline derivatives provides excellent examples. A notable case is N-(4-bromobenzylidene)-4-bromoaniline, which has been shown to exist in at least two polymorphic forms. The first, Form I, crystallizes in the monoclinic space group P21/c, while a second polymorph, Form II, crystallizes in the orthorhombic space group Pccn. These different packing arrangements can be identified and distinguished using techniques like PXRD and confirmed by SCXRD. Hirshfeld surface analysis of these polymorphs reveals significant differences in their intermolecular contact patterns, which underlies their structural divergence.
Morphological Investigations via Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. In the context of crystal engineering, SEM provides direct visualization of the crystal habit (the external shape), size distribution, and surface topography of a bulk powder. The morphology of crystalline particles can influence important material properties such as flowability, compaction behavior, and dissolution rate.
For aniline-based compounds, SEM has been used to observe the morphology of products like polyaniline salts. researchgate.net These studies show that reaction conditions can lead to varied morphologies, including nanotubes, nanorods, and agglomerated particles. researchgate.netmdpi.com For a crystalline powder of this compound, SEM would be employed to characterize the particles produced during crystallization. This analysis would reveal whether the crystals are, for example, needle-like, plate-like, or prismatic, and assess their degree of aggregation. Such information is complementary to the structural data from diffraction techniques and is crucial for process chemistry and formulation development.
Q & A
Q. What are the common synthetic routes for preparing 3-bromoaniline hydrochloride in academic research?
- Methodological Answer : this compound is typically synthesized via direct bromination of aniline derivatives or substitution reactions. For example, Sandmeyer isonitrosoacetanilide isatin synthesis involves reacting 3-bromoaniline with chloral hydrate, hydroxylamine hydrochloride, and sulfuric acid under reflux to form intermediates like isonitrosoacetanilide, followed by cyclization and purification . Another route employs Sonogashira coupling to synthesize pharmaceutical intermediates (e.g., Erlotinib precursors), where 3-bromoaniline reacts with acetylenic compounds under Pd/Cu catalysis . Yields range from 74% to 95%, with purification via silica gel column chromatography .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation relies on ¹H NMR spectroscopy (e.g., δ 6.63–7.11 ppm for aromatic protons in methanol-d₄) and mass spectrometry (e.g., m/z 423.1 [M+1] for derivatives) . For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, though care is needed to address potential twinning or high-resolution data limitations .
Q. What purification techniques are effective for this compound derivatives?
- Methodological Answer : Silica gel column chromatography with gradients of methanol/chloroform (1:19) is widely used . Acid-base extraction (e.g., NaOH dissolution followed by acetic acid precipitation) isolates compounds with pH-sensitive solubility . For isotopic analogs (e.g., ¹⁴C-labeled), HPLC with radiometric detection ensures purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in Pd-catalyzed cross-couplings?
- Methodological Answer : Single-atom Pd catalysts (Pd1@NC) improve Sonogashira coupling efficiency, reducing Pd loading by 20–30× compared to traditional methods. Key parameters:
Q. How do substituent effects influence the microbial transformation of this compound?
- Methodological Answer : Microbial degradation rates correlate with steric parameters (e.g., van der Waals radius of substituents). 3-Bromoaniline transforms faster than nitro- or cyano-substituted analogs (second-order rate constant k_b = 0.924 for river isolates), primarily yielding catechols via oxidative deamination . Mixed bacterial populations show similar trends (r² = 0.99), validated by thin-layer chromatography (TLC) of metabolites .
Q. What strategies address competing substitution patterns in electrophilic aromatic substitution (EAS) involving 3-bromoaniline?
- Methodological Answer : Direct bromination of aniline leads to ortho/para products due to the amino group's activating effect. To target meta substitution (e.g., 3-bromo derivatives), protecting groups like nitro are used to deactivate the ring, followed by reduction post-substitution . Computational modeling (DFT) predicts regioselectivity, guiding experimental design .
Q. How can isotopic labeling (e.g., ¹⁴C) of this compound aid in pharmacokinetic studies?
- Methodological Answer : ¹⁴C-labeled this compound (50–60 mCi/mmol) is synthesized via Pd-mediated coupling with ¹⁴C-acetylene precursors. Radiolabeled compounds enable tracking of metabolic pathways using liquid scintillation counting (LSC) or autoradiography . Stability studies in ethanol at −20°C confirm minimal radiolysis over 6 months .
Q. How do contradictory data on substituent effects in microbial transformation reconcile?
- Methodological Answer : Discrepancies in degradation rates (e.g., 3-bromo vs. 3-chloro analogs) arise from bacterial strain specificity and experimental conditions (e.g., pH, temperature). Meta-analysis of k_b values across studies (pure vs. mixed cultures) using multivariate regression identifies steric and electronic descriptors as primary factors (r² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
